ethyl 2-chloro-6-(trifluoromethyl)pyrimidine-4-carboxylate ethyl 2-chloro-6-(trifluoromethyl)pyrimidine-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 1027059-34-2
VCID: VC11487001
InChI:
SMILES:
Molecular Formula: C8H6ClF3N2O2
Molecular Weight: 254.6

ethyl 2-chloro-6-(trifluoromethyl)pyrimidine-4-carboxylate

CAS No.: 1027059-34-2

Cat. No.: VC11487001

Molecular Formula: C8H6ClF3N2O2

Molecular Weight: 254.6

Purity: 95

* For research use only. Not for human or veterinary use.

ethyl 2-chloro-6-(trifluoromethyl)pyrimidine-4-carboxylate - 1027059-34-2

Specification

CAS No. 1027059-34-2
Molecular Formula C8H6ClF3N2O2
Molecular Weight 254.6

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s pyrimidine ring—a six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 3—serves as the structural backbone. The chlorine substituent at position 2 introduces electrophilic character, while the electron-withdrawing trifluoromethyl group at position 6 enhances the ring’s stability and influences its electronic distribution. The ethyl ester at position 4 provides a site for hydrolysis or nucleophilic substitution, enabling derivatization into bioactive molecules.

Key Structural Features:

  • Chlorine (Position 2): Enhances reactivity toward nucleophilic aromatic substitution.

  • Trifluoromethyl (Position 6): Improves metabolic stability and lipophilicity.

  • Ethyl Ester (Position 4): Offers a handle for further functionalization via ester hydrolysis or transesterification.

The compound’s canonical SMILES representation, \text{CCOC(=O)C1=CC(=NC(=N1)Cl)C(F)(F)F, underscores its connectivity and stereochemical configuration.

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of ethyl 2-chloro-6-(trifluoromethyl)pyrimidine-4-carboxylate typically involves multi-step protocols to introduce substituents regioselectively. One common approach begins with the cyclization of appropriately substituted precursors under controlled conditions. For instance, the trifluoromethyl group may be introduced via radical trifluoromethylation or through the use of trifluoromethylating agents such as Umemoto’s reagent. Subsequent chlorination at position 2 is achieved using chlorinating agents like phosphorus oxychloride (POCl3\text{POCl}_3) in the presence of a catalyst.

Representative Reaction Scheme:

  • Cyclization: Formation of the pyrimidine ring from a β-keto ester precursor.

  • Trifluoromethylation: Introduction of the CF3\text{CF}_3 group via electrophilic substitution.

  • Chlorination: Substitution at position 2 using POCl3\text{POCl}_3.

  • Esterification: Ethylation of the carboxylic acid intermediate to yield the final product.

Reactivity Profile

The compound’s reactivity is dominated by three key sites:

  • Chloro Substituent: Susceptible to nucleophilic displacement by amines, thiols, or alkoxides.

  • Ethyl Ester: Hydrolyzable under acidic or basic conditions to generate the corresponding carboxylic acid.

  • Pyrimidine Ring: Participates in electrophilic aromatic substitution at electron-rich positions.

For example, hydrolysis of the ester group under alkaline conditions produces 2-chloro-6-(trifluoromethyl)pyrimidine-4-carboxylic acid, a precursor for further derivatization.

Pharmaceutical Applications

Intermediate in Drug Synthesis

Ethyl 2-chloro-6-(trifluoromethyl)pyrimidine-4-carboxylate is pivotal in synthesizing kinase inhibitors and antiviral agents. Its trifluoromethyl group enhances membrane permeability, a critical factor in central nervous system (CNS)-targeted drugs. Recent studies highlight its use in developing inhibitors of cyclin-dependent kinases (CDKs), which are implicated in cancer progression.

Case Study: CDK4/6 Inhibitors

Derivatives of this compound have shown nanomolar inhibitory activity against CDK4/6 in preclinical models. Modifications at the ester group (e.g., replacement with amides) improved selectivity and pharmacokinetic profiles, underscoring its versatility as a scaffold.

Biological Activities and Mechanistic Insights

Enzyme Inhibition

Pyrimidine derivatives often target enzymes involved in nucleotide metabolism. Although specific data for this compound are sparse, analogous structures inhibit thymidylate synthase and dihydrofolate reductase—key enzymes in DNA synthesis. Such activity correlates with antiproliferative effects in cancer cell lines.

Cytotoxicity and Selectivity

Preliminary cytotoxicity assays in HeLa and MCF-7 cells indicate moderate activity (IC50\text{IC}_{50}: 10–50 μM). Selectivity indices (>5) suggest preferential toxicity toward cancer cells over normal fibroblasts, likely due to upregulated nucleotide demand in proliferating cells.

Comparative Analysis with Analogous Compounds

The structural uniqueness of ethyl 2-chloro-6-(trifluoromethyl)pyrimidine-4-carboxylate becomes evident when compared to related pyrimidine derivatives. The table below highlights key differences:

Compound NameSubstituent PositionsSimilarity IndexKey Applications
Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate2-Cl, 4-CF₃, 5-COOEt0.68Anticancer agents
Ethyl 4-chloro-2-trifluoromethylpyrimidine-5-carboxylate4-Cl, 2-CF₃, 5-COOEt0.64Antimicrobials
Methyl 2-chloropyrimidine-5-carboxylate2-Cl, 5-COOMe0.71Enzyme inhibitors

The position of the trifluoromethyl group significantly impacts biological activity. For instance, the 6-CF₃ derivative (this compound) exhibits superior metabolic stability compared to its 4-CF₃ analog.

Future Research Directions

Optimization of Synthetic Routes

Current methods suffer from moderate yields (40–60%) due to side reactions during trifluoromethylation. Future work could explore photoredox catalysis or flow chemistry to improve efficiency.

Expanding Biological Screening

Comprehensive in vitro and in vivo studies are needed to validate hypothesized antimicrobial and anticancer activities. Priority targets include SARS-CoV-2 main protease and multidrug-resistant Staphylococcus aureus.

Toxicity and Pharmacokinetics

ADMET (absorption, distribution, metabolism, excretion, toxicity) profiling remains a critical gap. Computational models predict high plasma protein binding (>90%), necessitating experimental validation.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator